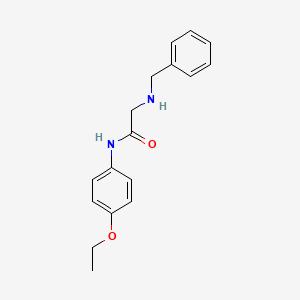

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide

Beschreibung

2-(Benzylamino)-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a benzylamino group at the C2 position of the acetamide backbone and a 4-ethoxyphenyl substituent at the N-terminal. The compound’s synthetic accessibility and modular structure make it a candidate for pharmacological exploration, particularly in anticancer and antimicrobial research.

Eigenschaften

IUPAC Name |

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)13-18-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBGEUNAVPOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrogen chloride and sodium hydroxide, which help in the formation and purification of the compound.

Industrial Production Methods

Industrial production of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and distillation to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes.

Vergleich Mit ähnlichen Verbindungen

N-(4-Ethoxyphenyl)acetamide Derivatives

Benzylamino-Containing Acetamides

Pharmacological Activity Comparison

Anticancer Activity

- 2-(Benzylamino)-N-(4-ethoxyphenyl)acetamide: Limited direct data, but benzylamino groups in related compounds (e.g., N-benzyl-2-iodoaniline derivatives) exhibit activity in Sonogashira-coupled hybrids .

- N-(4-Ethoxyphenyl)-2-(thiazolidinone)acetamides: Thiazolidinone derivatives demonstrate anticancer activity via inhibition of cell cycle progression and apoptosis induction .

- Indazole-linked analogs (e.g., 4b) : IC₅₀ values in the micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cells .

Anti-Inflammatory and Antimicrobial Activity

- N-(4-Ethoxyphenyl)acetamide analogs from Periploca forrestii show moderate anti-inflammatory effects in traditional medicinal use .

- N-(4-Bromophenyl)-2-(thienyl)acetamide : Structural analogs exhibit antimicrobial properties, though specific data for ethoxyphenyl variants are lacking .

Structure-Activity Relationships (SAR)

Substituent Effects: Benzylamino Group: Enhances membrane permeability and CNS penetration but may reduce solubility. Thiazolidinone/Imino Groups: Introduce hydrogen-bonding capacity, improving target binding (e.g., kinase or protease inhibition). Electron-Withdrawing Groups (e.g., nitro): Increase reactivity and antiproliferative potency .

Positional Modifications :

- 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Ethoxy groups confer higher metabolic stability compared to methoxy due to reduced cytochrome P450-mediated demethylation .

Data Tables

Table 1. Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-(Benzylamino)-N-(4-ethoxyphenyl)acetamide | C₁₇H₂₀N₂O₂ | 296.36 | 3.2 | 0.12 (water) |

| N-(4-Ethoxyphenyl)-2-(thiazolidinone)acetamide (3c) | C₁₅H₁₇N₃O₃S | 335.38 | 1.8 | 0.45 (DMSO) |

| 2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide (4b) | C₁₇H₁₆N₄O₄ | 356.34 | 2.9 | 0.09 (water) |

Biologische Aktivität

2-(Benzylamino)-N-(4-ethoxyphenyl)acetamide, also known by its CAS number 306732-52-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group, which is significant in pharmacological applications. Its structure can be represented as follows:

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For example, derivatives containing amide bonds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50% in cancer cells, suggesting that 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide may also possess similar effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Benzylamino)-N-(4-ethoxyphenyl)acetamide | MCF-7 (breast cancer) | TBD |

| Similar Amide Derivative | HeLa (cervical cancer) | 0.031 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Similar amide-containing compounds have been shown to exhibit significant antibacterial properties. Studies have demonstrated that modifications in the benzyl group can enhance activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Compounds with similar moieties have been investigated for neuroprotective effects, particularly in the context of Alzheimer's disease. They may act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

The biological activity of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide is likely mediated through several pathways:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The compound may inhibit AChE and other enzymes involved in neurotransmission and metabolic processes.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress which is implicated in various diseases.

Case Studies

- Study on Anticancer Activity : A recent study explored the effects of amide derivatives on human breast cancer cells, revealing that modifications to the benzyl group significantly enhanced cytotoxicity.

- Neuroprotective Study : Research indicated that related compounds effectively inhibited AChE with IC50 values significantly lower than standard drugs used for Alzheimer's treatment.

Q & A

Q. Table 1: Efficiency Metrics for Synthetic Routes

| Method | Steps | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 1 | 85 | NaBHCN, MeOH, pH 4–5 | |

| Multi-Step Alkylation | 11 | 2–5 | Intermediate purification |

Basic Question: How is 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide characterized, and what analytical discrepancies might arise?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm benzylamino and ethoxyphenyl moieties. Discrepancies may arise from tautomerism or solvent-induced shifts.

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (CHNO). Contradictions may occur due to isotopic impurities or fragmentation artifacts.

- Solubility Testing : Reported solubility (>61.3 µg/mL in some analogs) can vary with solvent polarity and temperature .

Advanced Question: How can computational methods optimize the synthesis of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide to reduce trial-and-error approaches?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:

- Transition State Analysis : Identify energy barriers for reductive amination steps to minimize side reactions.

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to prioritize high-yield pathways .

Q. Table 2: Computational Optimization Parameters

| Parameter | Tool/Software | Outcome Metric | Reference |

|---|---|---|---|

| Reaction Pathway | DFT (Gaussian) | Activation Energy | |

| Solvent Screening | COSMO-RS | Solubility Prediction |

Advanced Question: How can researchers resolve contradictory biological activity data for this compound across studies?

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) require:

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC values).

- Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy groups) to isolate pharmacophore contributions .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability) .

Advanced Question: What reactor design principles improve scalability for synthesizing this compound?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reductive amination steps.

- Membrane Separation : Integrate in-line purification to reduce multi-step bottlenecks .

Q. Table 3: Reactor Design Considerations

| Design Feature | Benefit | Challenge | Reference |

|---|---|---|---|

| Continuous Flow | High throughput | Catalyst degradation | |

| Microfluidic Systems | Precise temperature control | Cost of implementation |

Basic Question: What are the solubility challenges for 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide, and how can they be mitigated?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or co-solvent systems (e.g., water-ethanol mixtures) .

- Salt Formation : Improve aqueous solubility by synthesizing hydrochloride salts .

Advanced Question: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethoxyphenyl group may hinder nucleophilic attack at the acetamide carbonyl.

- Electronic Effects : Electron-donating ethoxy groups stabilize intermediates in Suzuki-Miyaura couplings. Computational modeling (e.g., NBO analysis) quantifies these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.